molecular formula C5H5ClN4S B8402499 6-Chloropyrazin-2-ylthiourea

6-Chloropyrazin-2-ylthiourea

Cat. No.: B8402499
M. Wt: 188.64 g/mol
InChI Key: OCZOAWAZGALGMI-UHFFFAOYSA-N
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Description

6-Chloropyrazin-2-ylthiourea is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at position 6 and a thiourea (-NHCSNH₂) group at position 2. Pyrazine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system and ability to participate in hydrogen bonding and metal coordination .

Properties

Molecular Formula

C5H5ClN4S

Molecular Weight

188.64 g/mol

IUPAC Name

(6-chloropyrazin-2-yl)thiourea

InChI

InChI=1S/C5H5ClN4S/c6-3-1-8-2-4(9-3)10-5(7)11/h1-2H,(H3,7,9,10,11)

InChI Key

OCZOAWAZGALGMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazin-2-ylthiourea typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thiourea. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiourea derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazin-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea derivatives.

Major Products Formed

    Oxidation: Sulfonyl derivatives of this compound.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloropyrazin-2-ylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloropyrazin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloropyrazin-2-ylthiourea with key analogs listed in the Biopharmacule Speciality Chemicals catalog and related pyrazine derivatives. Structural variations critically influence reactivity, solubility, and biological activity.

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Properties/Applications (Inferred) Reference
This compound -Cl (C6), -NHCSNH₂ (C2) C₅H₄ClN₅S Potential enzyme inhibition, metal chelation
6-Chloropyrazin-2-amine -Cl (C6), -NH₂ (C2) C₄H₄ClN₃ Pharmaceutical intermediates; nucleophilic reactivity
6-Chloro-pyrazine-2-carboxylic acid -Cl (C6), -COOH (C2) C₅H₃ClN₂O₂ Salt formation, solubility in polar solvents
6-Chloropyridazine-3-carboxamide -Cl (C6), -CONH₂ (C3) C₅H₅ClN₄O Anticancer leads; hydrogen-bonding motifs
6-Chloropurine -Cl (C6), purine core C₅H₃ClN₄ Antimetabolite in nucleic acid synthesis

Key Comparisons:

Reactivity and Solubility 6-Chloropyrazin-2-amine: The -NH₂ group enables nucleophilic substitution or coupling reactions, but its basicity may reduce solubility in nonpolar media. 6-Chloro-pyrazine-2-carboxylic acid: The -COOH group allows salt formation (e.g., sodium salts) for improved aqueous solubility, whereas the thiourea derivative lacks ionizable protons, limiting salt-based formulations.

Biological Activity 6-Chloropurine: A well-known antimetabolite that disrupts DNA/RNA synthesis. The thiourea derivative’s sulfur atom may confer distinct binding modes, such as targeting cysteine proteases or metalloenzymes . 6-Chloropyridazine-3-carboxamide: The carboxamide group facilitates interactions with biological targets (e.g., kinase ATP-binding sites). Thiourea’s -NHCSNH₂ moiety could mimic urea in enzyme active sites but with enhanced lipophilicity .

Synthetic Utility

  • 6-Chloropyrazin-2-amine serves as a precursor for further functionalization (e.g., coupling with sulfonyl chlorides). The thiourea derivative may act as a ligand in coordination chemistry or a building block for thiourea-linked heterocycles.

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